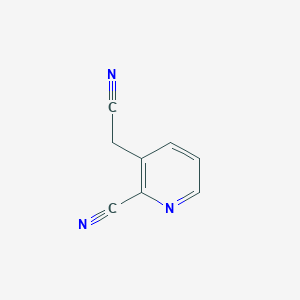
3-(Cyanomethyl)picolinonitrile
概要
説明
3-(Cyanomethyl)picolinonitrile is a chemical compound that is related to the picoline family, which is a group of compounds based on the pyridine ring structure with various substituents. The presence of the cyanomethyl group indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for further functionalization and incorporation into more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 3-picoline has been extensively studied. For instance, the synthesis of 3-picoline itself has been achieved through various methods, including gas-solid phase catalysis reactions using different combinations of aldehydes, ammonia, and other reagents . Although the specific synthesis of 3-(Cyanomethyl)picolinonitrile is not detailed in the provided papers, the methodologies discussed for 3-picoline could potentially be adapted for the synthesis of 3-(Cyanomethyl
科学的研究の応用
Application 1: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
- Summary of the Application : “3-(Cyanomethyl)picolinonitrile” is used as a starting material in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . These compounds are valuable synthetic intermediates for 2,3,4-trisubstituted pyridines .
- Methods of Application or Experimental Procedures : The synthesis involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage under mild reaction conditions .
- Results or Outcomes : The procedure provides a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles .
Application 2: Regioselective Nitrilase Hydrolysis
- Summary of the Application : “3-(Cyanomethyl)picolinonitrile” has been studied in the context of regioselective nitrilase hydrolysis . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, without the formation of free intermediates. They are found in numerous organisms and have applications in biocatalysis, waste treatment, and synthetic organic chemistry .
- Methods of Application or Experimental Procedures : The study involved investigating the regiohydrolysis of Rhodococcus rhodochrous LL100–21 whole cell catalysts harboring nitrilase activity toward "3-(Cyanomethyl)picolinonitrile" .
Safety And Hazards
3-(Cyanomethyl)picolinonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(cyanomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405429 | |
| Record name | 3-(cyanomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)picolinonitrile | |
CAS RN |
5912-34-5 | |
| Record name | 3-(cyanomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

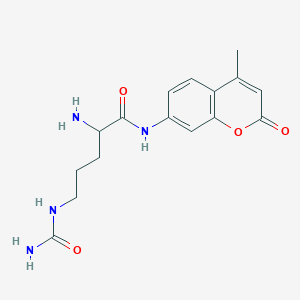

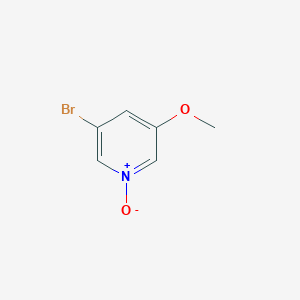


![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)
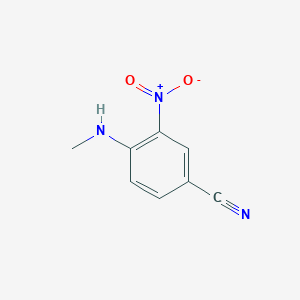
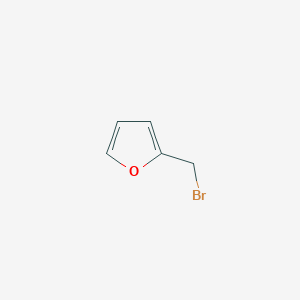
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)

